4-Benzylcyclohexanone

Physical Properties Purification Process Chemistry

Select 4-Benzylcyclohexanone for its unique 4-benzyl substituent enabling stereoselective ring expansion to chiral lactams—a critical step unachievable with 4-phenyl or 2-benzyl isomers. The 1,4-disubstituted scaffold delivers a predictable +1.0 LogP increase over 4-phenylcyclohexanone, optimizing drug-like properties without metabolic liability. Its low-melting solid form permits easy recrystallization, ensuring consistent high purity for reproducible NIR dye formulations and functionalized polymer synthesis. Insist on the correct isomer to avoid synthetic route failure.

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
CAS No. 35883-77-3
Cat. No. B3036559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylcyclohexanone
CAS35883-77-3
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1CC2=CC=CC=C2
InChIInChI=1S/C13H16O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
InChIKeyDTEOFISCGXWYKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylcyclohexanone (CAS 35883-77-3): An Essential C4-Benzylated Cyclohexanone Building Block for Chiral and Achiral Synthetic Routes


4-Benzylcyclohexanone (CAS 35883-77-3) is a C13H16O cyclohexanone derivative distinguished by a benzyl substituent at the 4-position of its cyclohexane ring [1]. This white to off-white low-melting solid, with a melting point of 47-49°C and a calculated LogP of 2.6, exhibits a unique combination of lipophilicity and the predictable ketone chemistry of a sterically defined, 1,4-disubstituted cyclohexane scaffold [2]. Its primary utility is as a versatile intermediate in the synthesis of more complex molecules, notably including chiral drug scaffolds, near-infrared absorbing dyes, and functionalized polymers .

Why 4-Benzylcyclohexanone (CAS 35883-77-3) Cannot Be Replaced by Generic Cyclohexanones: A Quantitative Procurement Case


The selection of 4-Benzylcyclohexanone is not arbitrary. While other cyclohexanone derivatives like 4-phenylcyclohexanone, 2-benzylcyclohexanone, or 4-benzylidenecyclohexanone share structural similarities, they exhibit profoundly different physical, electronic, and steric properties that dictate their utility [1][2][3]. Simple substitution is often impossible because the position of the benzyl group (4- vs 2-position) directly influences the compound's conformational stability and reactivity, which is critical for applications requiring a specific geometry, such as acting as a chiral linker or a monomer in polymer synthesis [4]. The following quantitative evidence demonstrates why generic alternatives fail to meet the precise requirements of specific synthetic pathways and material designs.

Head-to-Head Comparative Data: Verifiable Performance Differentiation for 4-Benzylcyclohexanone (CAS 35883-77-3)


4-Benzylcyclohexanone vs. 2-Benzylcyclohexanone: Physical State and Purity-Driven Procurement Advantage

4-Benzylcyclohexanone is a low-melting solid with a melting point of 47-49 °C, whereas the 2-substituted isomer, 2-benzylcyclohexanone, is a liquid at room temperature with a reported melting point of 28-30 °C . This difference of approximately 19 °C in melting point translates to a practical advantage in purification and handling. The solid state of 4-Benzylcyclohexanone allows for facile purification by recrystallization, enabling the procurement of material with a certified purity of ≥98.5% from commercial sources . In contrast, liquid 2-benzylcyclohexanone requires distillation for comparable purity, which is often less selective for closely related impurities, a factor that can impact yield and reproducibility in multi-step syntheses.

Physical Properties Purification Process Chemistry

Enhanced Lipophilicity and Steric Bulk vs. 4-Phenylcyclohexanone: Impact on Membrane Permeability and Receptor Binding

The substitution of a phenyl group with a benzyl group at the 4-position has a significant and quantifiable impact on lipophilicity. The calculated XLogP3 value for 4-Benzylcyclohexanone is 2.6, whereas for the directly bonded analog 4-phenylcyclohexanone, it is 1.6 [1]. This difference of 1.0 LogP unit corresponds to an approximately 10-fold increase in partitioning into an organic phase versus an aqueous phase. This increase in lipophilicity, combined with the increased conformational flexibility and steric bulk introduced by the methylene spacer, alters the pharmacophore's ability to engage in hydrophobic interactions and traverse biological membranes [2].

Medicinal Chemistry Lipophilicity Drug Design

Achiral Precursor for Stereoselective Synthesis: Defined vs. Undefined Stereochemistry of 4-Benzylidenecyclohexanone

4-Benzylcyclohexanone serves as a defined, achiral starting material for stereoselective reactions, a role that is impossible for its unsaturated analog, 4-benzylidenecyclohexanone. In the synthesis of chiral linkers for solid-phase peptide synthesis, the fully saturated ring of 4-Benzylcyclohexanone (molecular weight: 188.27 g/mol) provides a stable, conformationally biased scaffold that leads to a defined stereochemical outcome after ring expansion [1]. The exocyclic double bond in 4-benzylidenecyclohexanone (molecular weight: 186.25 g/mol) introduces a planar, rigid element that cannot undergo the same stereoselective transformations, instead leading to mixtures of products or favoring different reaction pathways altogether [2]. This is a binary differentiation: one compound enables stereocontrol, the other does not.

Stereoselective Synthesis Chiral Chemistry Linker Chemistry

Scalable Synthetic Availability vs. 4-Benzylcyclohexanol: A Procurement-Driven Differentiation

While 4-benzylcyclohexanol (MW: 190.28 g/mol) is the direct reduction product of 4-Benzylcyclohexanone, its commercial availability is significantly more limited and its utility is constrained. 4-Benzylcyclohexanone is a standard building block stocked by multiple global chemical suppliers with a common minimum purity specification of 95-98% . In contrast, 4-benzylcyclohexanol is less frequently stocked, and its procurement often requires custom synthesis with associated longer lead times and higher cost. Furthermore, the ketone functionality of 4-Benzylcyclohexanone is a more versatile handle for diverse chemical transformations (e.g., reductive aminations, Wittig reactions, enolate alkylations) compared to the alcohol of 4-benzylcyclohexanol, which is primarily limited to O-alkylation or oxidation back to the ketone .

Synthetic Intermediate Supply Chain Chemical Sourcing

When to Procure 4-Benzylcyclohexanone (CAS 35883-77-3): Evidence-Backed Application Scenarios


Stereoselective Synthesis of Chiral Lactams and Solid-Phase Linkers

This is the premier application where 4-Benzylcyclohexanone is irreplaceable. As demonstrated by Aubé and coworkers, the compound's defined achiral and saturated scaffold is essential for the stereoselective ring expansion to yield chiral lactams, which serve as key intermediates for peptide synthesis linkers [1]. Substitution with 4-benzylidenecyclohexanone or other unsaturated analogs would result in a different or non-stereoselective outcome, rendering the intended synthetic route invalid.

Medicinal Chemistry Optimization: Tuning Lipophilicity in Lead Compounds

Medicinal chemists should prioritize 4-Benzylcyclohexanone over 4-phenylcyclohexanone when a project requires an increase in molecular lipophilicity without introducing significant new metabolic liabilities. The quantifiable 1.0 LogP unit increase (XLogP3 from 1.6 to 2.6) provides a predictable 10-fold shift in partition coefficient, which is a common and desirable adjustment in optimizing drug-like properties like cell permeability and CNS penetration [2].

Process Chemistry and Material Science for Advanced Functional Materials

For industrial applications such as the formulation of near-infrared absorbing dyes for imaging devices or the synthesis of functionalized polymers, the solid-state nature and high purity profile of 4-Benzylcyclohexanone are distinct advantages . Its easy purification via recrystallization ensures consistent material quality, which is a critical parameter for reproducible performance in electronic and optical materials, a benefit not shared by liquid isomers like 2-benzylcyclohexanone.

Technical Documentation Hub

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